molecular formula C9H8BrNO B1350256 7-bromo-4-methoxy-1H-indole CAS No. 81224-16-0

7-bromo-4-methoxy-1H-indole

Cat. No. B1350256
CAS RN: 81224-16-0
M. Wt: 226.07 g/mol
InChI Key: WWKHWWGUJPWWDF-UHFFFAOYSA-N
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Description

7-Bromo-4-methoxy-1H-indole is a chemical compound with the molecular formula C9H8BrNO. It has a molecular weight of 226.07 . It is a solid substance and should be stored in a dry environment at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 7-bromo-4-methoxy-1H-indole is 1S/C9H8BrNO/c1-12-8-3-2-7(10)9-6(8)4-5-11-9/h2-5,11H,1H3 . This indicates that the molecule consists of a bromine atom attached at the 7th position, a methoxy group (-OCH3) at the 4th position, and a nitrogen atom within the indole ring.


Physical And Chemical Properties Analysis

7-Bromo-4-methoxy-1H-indole is a solid substance with a molecular weight of 226.07 . It should be stored in a dry environment at temperatures between 2-8°C .

Scientific Research Applications

  • Synthesis of Alkaloids

    • Field : Organic Chemistry
    • Application : Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology and have attracted increasing attention in recent years for the treatment of various disorders .
    • Method : The reaction of 7-bromo-4-(bromomethyl)-2-methylindole with NaOMe provided 7-bromo-4-(methoxymethyl)-2-methylindole in good yields (76% yields). This was again reduced quantitatively with tributyltin hydride (Bu 3 SnH) (94% yield) to afford 4-(methoxymethyl)-2-methylindole in a moderate overall yield (37%) .
    • Results : The synthesis resulted in good yields of the desired indole derivatives .
  • Biological Potential of Indole Derivatives

    • Field : Pharmacology
    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Method : Various scaffolds of indole are synthesized for screening different pharmacological activities .
    • Results : It is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
  • Anti-Inflammatory Activity

    • Field : Pharmacology
    • Application : Indole derivatives have shown anti-inflammatory activity . They have been found to be more potent than indomethacin, a commonly used nonsteroidal anti-inflammatory drug .
    • Method : Various indole derivatives were synthesized and tested for their anti-inflammatory activities .
    • Results : Compounds such as Bromo-1H-indol-3-yl)-1-(4-cyanophenyl)prop-2-en-1-one and ethyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)methanone were found to be more potent than indomethacin .
  • Synthesis of Tryptophan Dioxygenase Inhibitors

    • Field : Biochemistry
    • Application : 7-Methoxyindole, a similar compound to 7-bromo-4-methoxy-1H-indole, is used in the synthesis of tryptophan dioxygenase inhibitors . These inhibitors are potential anticancer immunomodulators .
    • Method : 7-Methoxyindole is used as a reactant in the preparation of these inhibitors .
    • Results : The resulting tryptophan dioxygenase inhibitors have shown potential as anticancer immunomodulators .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .

properties

IUPAC Name

7-bromo-4-methoxy-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-12-8-3-2-7(10)9-6(8)4-5-11-9/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKHWWGUJPWWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=CNC2=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395161
Record name 7-bromo-4-methoxy-1H-indole
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Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-bromo-4-methoxy-1H-indole

CAS RN

81224-16-0
Record name 7-Bromo-4-methoxy-1H-indole
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-bromo-4-methoxy-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Bromo-4-methoxy-1H-indole
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Synthesis routes and methods

Procedure details

2-Bromo-5-methoxy-aniline (4.4 g, 21.8 mmol) was added dropwise to a solution of boron trichloride in methylene chloride (1.0 M, 24 mL, 24 mmol) cooled with ice water. The reaction mixture was warmed to room temperature, stirred for 30 min, and chloroacetonitrile (4.01 mL, 26.2 mmol) and aluminum chloride (4.01 g, 24.0 mmol) were added, followed by 1,2-dichloroethane (28.5 mL). The reaction mixture was heated to 70° C. to distill off methylene chloride, and then heated to reflux for 24 hrs. After cooling to 0–5° C., the mixture was treated with 2.5 M HCl (38.4 mL) carefully, and then heated to 80° C. for 1 h until all solids dissolved. The aqueous layer was separated, extracted with methylene chloride and the combined extracts washed with water and brine, dried (sodium sulfate) and evaporated to a yellow solid, which was used without further purification. The crude product was taken into dioxane (37 mL) and water (4.2 mL), and treated with sodium borohydride (0.91 g, 24.0 mmol) in portions. After stirring at room temperature for 30 min, all the starting material was consumed and the reaction mixture was then heated to reflux for 14 hrs. After cooling to room temperature, the mixture was treated with concentrated HCl, and extracted with ethyl acetate. The organic extract was washed with water and brine; dried (sodium sulfate), and concentrated. Column chromatography on silica gel (hexanes/ethyl acetate) gave 4-methoxyl-7-bromoindole (1.2 g, 24%). 1H NMR (400 MHz, CDCl3) 3.94 (s, 3H), 6.44 (d, J=8.21 Hz, 1H), 6.73 (m, 1H), 7.17 (t, J=2.74 Hz, 1H), 7.22˜7.26 (m, 1H), 8.32 (br, 1H); MS (ES, m/z): C9H8BrNO: 227.99 (M+(79Br)+1), 230.0(M+(81Br)+1).
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4.4 g
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24 mL
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ice water
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4.01 mL
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4.01 g
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0.91 g
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28.5 mL
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